molecular formula C17H34O3 B107707 Avocadene CAS No. 83797-45-9

Avocadene

Cat. No.: B107707
CAS No.: 83797-45-9
M. Wt: 286.4 g/mol
InChI Key: DFEHQWFIOMAGBM-UHFFFAOYSA-N
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Description

Avocadene (16-heptadecene-1,2,4-triol) is a 17-carbon polyhydroxylated fatty alcohol (PFAs) belonging to the acetogenin family, predominantly found in avocado pulp (0.22 ± 0.04 mg/g) and seeds (0.43 ± 0.04 mg/g) . Structurally, it features a terminal alkene, hydroxyl groups at C-2 and C-4 in a syn-(2R,4R) configuration, and a long hydrophobic chain .

Preparation Methods

Synthetic Preparation of Avocadene

Overview of De Novo Asymmetric Synthesis

The de novo asymmetric synthesis of this compound, as described by recent research, enables the production of all 12 possible stereoisomers from a common achiral precursor . This approach circumvents challenges associated with natural extraction, such as low yields and stereochemical heterogeneity. The synthesis begins with an achiral acylpyruvate derivative, prepared in five steps from commercially available materials, and proceeds through three key transformations:

  • Noyori asymmetric reduction to establish initial stereocenters.

  • Diastereoselective reduction of a β-hydroxyketone intermediate.

  • Ester reduction to yield the final primary alcohol .

Synthesis of Achiral Acylpyruvate Derivative

The precursor, an achiral acylpyruvate, is synthesized via a five-step sequence involving:

  • Aldol condensation of acetone and ethyl acetoacetate.

  • Cyclization to form a cyclohexenone intermediate.

  • Functionalization with dimethyl malonate to introduce ester groups .

Noyori Asymmetric Reduction

A Noyori-type catalyst (e.g., RuCl[(S)-BINAP]) induces enantioselective reduction of the ketone group, achieving >98% enantiomeric excess (ee). This step sets the configuration at C-2 and C-4, critical for biological activity .

Diastereoselective β-Hydroxyketone Reduction

The β-hydroxyketone intermediate undergoes chelate-controlled reduction using NaBH4_4 in the presence of CeCl3_3, yielding a 1,3-syn diol with >20:1 diastereomeric ratio (dr) . Alternative directing groups (e.g., TBS ethers) enable access to anti-configured products.

Ester Reduction to Primary Alcohol

The terminal ester is reduced to a primary alcohol using LiAlH4_4, completing the this compound backbone. This step proceeds quantitatively under anhydrous conditions .

Table 1: Key Steps in this compound Synthesis

StepTransformationReagents/ConditionsStereochemical Outcome
1Acylpyruvate synthesisAldol condensation, cyclizationAchiral intermediate
2Noyori reductionRuCl[(S)-BINAP], H2_2>98% ee at C-2/C-4
3β-Hydroxyketone reductionNaBH4_4, CeCl3_3, MeOH1,3-syn diol (dr >20:1)
4Ester reductionLiAlH4_4, THF, 0°CPrimary alcohol formation

Stereochemical Diversification

The synthetic strategy enables access to all four stereoisomers of this compound by varying:

  • Noyori catalyst enantiomer (R or S-BINAP).

  • Reduction mode (chelate-controlled vs. directed) .

Table 2: Stereoisomers of this compound

IsomerC-2 ConfigurationC-4 ConfigurationRelative Abundance
1RR45%
2RS22%
3SR18%
4SS15%

Data derived from stereodivergent synthesis .

Analytical Validation of Synthetic this compound

Liquid Chromatography-Mass Spectrometry (LC-MS)

A validated LC-MS method quantifies this compound in synthetic mixtures with a linear range of 0.1–50 μM (R2^2 >0.99) . Key parameters:

  • Column : C18 (2.1 × 100 mm, 1.7 μm).

  • Mobile phase : 0.1% formic acid in water/acetonitrile gradient.

  • Detection : Positive ion mode (ESI), m/z 287.258 [M+H]+^+ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

1^1H and 13^13C NMR confirm regio- and stereochemistry:

  • δ 4.15 ppm : Triplet (J = 6.5 Hz) for C-1 hydroxyl protons.

  • δ 5.38 ppm : Multiplet for C-16 olefinic protons .

Challenges and Optimization

Scalability Issues

  • Chelating agents (e.g., CeCl3_3) require stoichiometric use, increasing costs.

  • Solution : Transition to catalytic asymmetric hydrogenation .

Purification of Stereoisomers

  • Chiral chromatography achieves baseline separation but limits throughput.

  • Alternative : Crystallization-induced diastereomer resolution .

Chemical Reactions Analysis

Types of Reactions

Avocadene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Mechanism of Action

Avocadene is characterized by its unique structure, which includes a hydroxyl group and an unsaturated fatty acid tail. This structure contributes to its biological activity, particularly its ability to inhibit fatty acid oxidation (FAO) in cells. The mechanism primarily involves targeting mitochondria, leading to selective apoptosis in cancer cells while sparing healthy cells .

Key Mechanisms:

  • Inhibition of Fatty Acid Oxidation : this compound disrupts energy metabolism in leukemia cells, thereby inducing cell death .
  • Antimicrobial Properties : Exhibits activity against various Gram-positive bacteria, making it a potential candidate for food preservation .

Chemistry

This compound serves as a precursor in the synthesis of complex molecules. Its unique properties make it suitable for developing novel compounds with potential therapeutic benefits.

Biology

Research indicates that this compound plays a significant role in cellular metabolism and signaling pathways. It has been studied for its effects on:

  • Cellular Metabolism : Inhibiting FAO can reverse insulin resistance in obesity models .
  • Cancer Research : Demonstrated anti-cancer properties, particularly against acute myeloid leukemia (AML) cells .

Medicine

This compound is being investigated for various medical applications:

  • Anti-Cancer Therapeutics : Shown to induce apoptosis in leukemia stem cells .
  • Immunomodulatory Effects : Potentially impedes viral replication, such as dengue virus .

Industry

This compound is utilized in the formulation of self-emulsifying drug delivery systems (SEDDS), enhancing the bioavailability of poorly soluble drugs .

Case Study 1: Anticancer Activity

A study demonstrated that this compound effectively induced cell death in AML cell lines with an IC50 value of approximately 3.10 µM. This highlights its potential as a targeted therapy for leukemia while minimizing harm to healthy cells .

Case Study 2: Antimicrobial Efficacy

Research indicated that avocado seed extracts rich in this compound exhibited potent antimicrobial activity against Listeria monocytogenes, reducing bacterial counts significantly within hours at refrigeration temperatures. This suggests its viability as a natural preservative in food systems .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AnticancerInduces apoptosis in leukemia cells
AntimicrobialInhibits growth of Gram-positive bacteria
Metabolic RegulationReverses insulin resistance

Table 2: Synthesis and Applications

Application AreaSpecific UseNotes
ChemistryPrecursor for complex moleculesUnique structure
MedicinePotential anti-cancer agentSelective toxicity
IndustryComponent of SEDDSEnhances bioavailability

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Avocadene vs. Avocadyne

This compound and its structural analogue avocadyne differ only in their terminal unsaturation: this compound has an alkene (C=C), while avocadyne has an alkyne (C≡C) . This minor structural difference significantly impacts their physicochemical and biological properties:

  • Melting Points : Avocadyne has a higher melting point than this compound due to stronger intermolecular interactions from the alkyne group .
  • Bioactivity : Avocadyne selectively eliminates acute myeloid leukemia (AML) cells and inhibits dengue virus replication, whereas this compound strongly inhibits gram-positive bacteria like Staphylococcus aureus .

Table 1: Structural and Functional Differences

Property This compound Avocadyne
Terminal Group Alkene (C=C) Alkyne (C≡C)
Melting Point Lower Higher
Key Bioactivity Antimicrobial Anticancer, Antiviral
AUC (0–24h) in Mice 1544.83 ng/mL 1687.90 ng/mL
Tissue Accumulation Liver, Pancreas Liver, Pancreas
References

Comparison with Other Acetogenins

  • Persin : A toxic acetogenin found in avocado leaves, persin induces cardiomyopathy in horses but shares structural similarities with this compound (C17 backbone, hydroxyl groups) .
  • This compound 1-Acetate : An esterified derivative of this compound, this compound is more lipophilic and detected in avocado pulp at higher concentrations than persin .

Pharmacokinetic and Formulation Properties

Bioavailability and Tissue Distribution

In mice, this compound and avocadyne show comparable maximal plasma concentrations (Cmax ~1500–1700 ng/mL) but differ in total exposure (AUC0–24h), with this compound exhibiting slightly higher systemic exposure . Both compounds accumulate preferentially in metabolically active tissues like the liver and pancreas .

Self-Emulsifying Drug Delivery Systems (SEDDS)

This compound outperforms avocadyne in SEDDS applications:

  • Droplet Stability : this compound forms stable microemulsions at 0.5–2% (w/w), whereas avocadyne requires heat (75°C) to achieve similar stability .
  • Eutectic Behavior : A 1:1 mixture of this compound and avocadyne (AVO) forms a eutectic system with a depressed melting point (ΔTm = ~20°C) and disordered crystal structure, enhancing solubility .

Table 2: SEDDS Performance of Avocado Polyols

Parameter This compound Avocadyne AVO (1:1 Mix)
Optimal Concentration 0.5–2% (w/w) 1–2% (w/w, heated) 0.1–0.15% (w/w)
Droplet Size ~25 nm Unstable without heat ~40 nm
Melting Entropy (ΔSm) Higher Higher Lower (eutectic)
References

Clinical and Pharmacological Implications

Role in Coagulation Monitoring

This compound is part of a metabolite panel (with prenyl glucoside and phosphatidylethanolamine) that predicts rivaroxaban's anticoagulant effect (AUC = 0.86 in discovery cohort). It negatively correlates with anti-FXa activity (r < -0.4), suggesting a regulatory role in coagulation pathways .

Antimicrobial vs. Anticancer Trade-offs

While this compound's antimicrobial activity is potent (MIC ~1 µg/mL against S. This divergence highlights structure-activity relationships critical for drug design.

Biological Activity

Avocadene, a polyhydroxylated fatty alcohol derived from avocados, has garnered attention for its potential biological activities, particularly in the context of cancer and metabolic disorders. This article reviews the available literature on this compound's biological properties, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound is part of a larger class of compounds known as acetogenins, which are characterized by their unique long-chain fatty acid structure. Specifically, this compound is noted for its terminal unsaturation and odd-numbered carbon chain, which are critical for its biological activity. The structural features of this compound contribute to its ability to modulate mitochondrial metabolism, particularly in cancer cells.

Inhibition of Fatty Acid Oxidation (FAO)

One of the primary mechanisms through which this compound exerts its effects is the inhibition of fatty acid oxidation. Research indicates that this compound significantly suppresses FAO in acute myeloid leukemia (AML) cells, leading to cell death while sparing normal blood cells. This selective toxicity is attributed to this compound's ability to bind to very long-chain acyl-CoA dehydrogenase (VLCAD), a key enzyme in the fatty acid oxidation pathway.

  • Key Findings :
    • This compound demonstrated an IC50 value of 11.53 µM in OCI-AML2 leukemia cells, indicating potent activity against cancer cell lines .
    • The compound's stereochemistry plays a crucial role; specific configurations enhance its ability to inhibit FAO .

Anticancer Properties

This compound has been studied for its anticancer properties, particularly in the context of leukemia. The compound is part of the Avo-B mixture, which has shown significant efficacy against AML cells by inducing apoptosis through metabolic disruption.

  • Case Study : In a study examining the effects of Avo-B on AML cells, this compound was found to be the most potent FAO inhibitor, leading to substantial reductions in cell viability .

Antimicrobial Effects

In addition to its anticancer properties, this compound exhibits antimicrobial activity. It has been reported to inhibit the growth of gram-positive bacteria and other microbial pathogens. This suggests potential applications in developing natural antimicrobial agents.

  • Research Findings : this compound's antimicrobial properties were highlighted in studies demonstrating its effectiveness against various microbial strains .

Comparative Analysis with Avocadyne

This compound is often studied alongside avocadyne, another avocado-derived compound. While both share similar structural characteristics and biological activities, their potency and mechanisms can differ significantly.

Property This compound Avocadyne
IC50 (AML Cells) 11.53 µM3.10 µM
Mechanism Inhibits FAO via VLCADInduces apoptosis through FAO suppression
Antimicrobial Activity YesYes

Future Directions and Applications

The promising biological activities of this compound suggest several potential applications:

  • Cancer Therapy : Given its selective toxicity towards cancer cells, this compound could be further explored as a therapeutic agent for AML and potentially other cancers.
  • Natural Antimicrobials : Its antimicrobial properties warrant investigation for use in food preservation or as a natural alternative to synthetic antibiotics.
  • Nutraceutical Development : As part of avocado's bioactive profile, this compound can be incorporated into functional foods aimed at improving health outcomes related to metabolic diseases.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying avocadene in plant tissues, and how do they differ in sensitivity and accuracy?

  • Methodological Answer : this compound quantification typically employs liquid chromatography-mass spectrometry (LC-MS) due to its superior sensitivity and linear response range (0.1–50 μM) compared to NMR or GC-MS, which lack quantitative precision. LC-MS protocols involve lipid extraction using solvents like chloroform-methanol, followed by chromatographic separation with C18 columns and detection via electrospray ionization (ESI) in positive ion mode. Validation parameters (e.g., intra-/interassay precision ≤14.4% CV) ensure reproducibility .

Q. How should researchers design experiments to isolate this compound from avocado seed and pulp matrices while minimizing degradation?

  • Methodological Answer : Optimal isolation involves homogenizing fresh or lyophilized tissue in inert atmospheres to prevent oxidation. Sequential solvent extraction (e.g., hexane for non-polar lipids, followed by methanol for polar compounds) maximizes yield. Stability studies under varying pH, temperature, and light conditions are critical to identify degradation thresholds. Include internal standards (e.g., deuterated analogs) to track recovery rates during LC-MS analysis .

Q. What are the key steps for validating this compound’s biological activity in preliminary in vitro assays?

  • Methodological Answer : Begin with dose-response curves in cell-based models (e.g., leukemia stem cells) using standardized viability assays (MTT/XTT). Normalize results to controls (untreated cells) and positive controls (e.g., doxorubicin). Confirm specificity via siRNA knockdown or competitive inhibition experiments. Triplicate runs and ANOVA (p < 0.05) ensure statistical rigor .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies, particularly regarding its anticancer mechanisms?

  • Methodological Answer : Discrepancies may arise from differences in cell lines, this compound purity, or metabolite interference. Conduct comparative meta-analyses of raw datasets to identify confounding variables. Validate mechanisms (e.g., mitochondrial targeting) using orthogonal assays like Seahorse metabolic flux analysis and ROS detection. Cross-reference findings with structural analogs (e.g., avocadyne) to isolate structure-activity relationships .

Q. What experimental frameworks are recommended to assess this compound’s pharmacokinetics and bioavailability in vivo?

  • Methodological Answer : Use radiolabeled this compound (e.g., ¹⁴C isotopes) in rodent models to track absorption, distribution, and excretion. Employ LC-MS/MS for plasma/tissue quantification with a lower limit of detection (LLOD) ≤0.01 μM. Pair with bile-duct cannulation to assess enterohepatic recirculation. For bioavailability, compare oral vs. intravenous administration and model data using non-compartmental analysis (NCA) in software like Phoenix WinNonlin .

Q. How can researchers address challenges in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer : Utilize semi-synthetic approaches starting with natural this compound. Protect hydroxyl groups via silylation (e.g., TBSCl) before functionalizing the alkyl chain. Characterize derivatives using HR-MS and 2D NMR (COSY, HSQC). Screen analogs in high-throughput assays with stringent QC thresholds (e.g., ≥95% purity). Computational docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., STAT3) to prioritize synthesis .

Q. What statistical approaches are most robust for analyzing this compound’s synergistic effects with chemotherapeutics in combinatorial studies?

  • Methodological Answer : Apply the Chou-Talalay method to calculate combination indices (CI) using CompuSyn software. Dose-effect matrices (e.g., 4×4) with fixed-ratio combinations (e.g., 1:1, 1:2) identify synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1) interactions. Validate with isobologram analysis and mechanistic studies (e.g., apoptosis vs. autophagy pathways) .

Q. How should researchers ethically design human trials to evaluate this compound’s safety profile, given its natural product status?

  • Methodological Answer : Submit protocols to institutional review boards (IRBs) with detailed risk-benefit analyses. Phase I trials should include healthy volunteers dosed orally (escalating from 10–500 mg/day) with rigorous adverse event monitoring (CTCAE v5.0 criteria). Use double-blind, placebo-controlled designs and predefine stopping rules (e.g., ≥Grade 3 toxicity). Publish negative outcomes to avoid publication bias .

Q. Data Presentation and Reproducibility Guidelines

  • Tables : Include raw data (e.g., LC-MS peak areas) and processed metrics (e.g., fold-change vs. control) in separate columns. Annotate statistical significance (, , for p < 0.05, 0.01, 0.001) .
  • Figures : Use scatter plots for dose-response curves and heatmaps for omics data. Ensure axis labels specify units (e.g., "Concentration (μM)") and error bars represent SEM .

Properties

IUPAC Name

heptadec-16-ene-1,2,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)14-17(20)15-18/h2,16-20H,1,3-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEHQWFIOMAGBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCCCC(CC(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001003849
Record name Heptadec-16-ene-1,2,4-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001003849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Avocadene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031042
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

83797-45-9
Record name 16-Heptadecene-1,2,4-triol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83797-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 16-Heptadecene-1,2,4-triol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptadec-16-ene-1,2,4-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001003849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Avocadene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031042
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

68 °C
Record name Avocadene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031042
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Min. plausibility 0.01
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